molecular formula C8H16O2 B11998678 Heptanoic acid, 4-methyl-, (S)- CAS No. 40482-40-4

Heptanoic acid, 4-methyl-, (S)-

Cat. No.: B11998678
CAS No.: 40482-40-4
M. Wt: 144.21 g/mol
InChI Key: LXHFVSWWDNNDPW-ZETCQYMHSA-N
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Description

(S)-4-Methylheptanoic acid (IUPAC name: 4-methylheptanoic acid) is a branched-chain carboxylic acid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . It features a stereocenter at the 4th carbon, giving rise to its (S)-enantiomer. This compound is structurally distinct from straight-chain heptanoic acid (enanthic acid, C₇H₁₄O₂) due to the methyl branch at the 4th position, which influences its physical, chemical, and biological properties. It is registered under CAS number 3302-03-2 and is used in specialty chemical synthesis and research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40482-40-4

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(4S)-4-methylheptanoic acid

InChI

InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1

InChI Key

LXHFVSWWDNNDPW-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@H](C)CCC(=O)O

Canonical SMILES

CCCC(C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Hydrolysis of Nitriles

4-Methylheptanenitrile, accessible via alkylation of cyanide ions with a 4-methylhexyl halide, can be hydrolyzed to the carboxylic acid under acidic or basic conditions. For example, refluxing the nitrile with 40% NaOH followed by acidification yields 4-methylheptanoic acid. Stereochemical integrity is preserved if the nitrile precursor is enantiomerically pure.

Oxidation of Alcohols and Aldehydes

(S)-4-Methylheptanal, obtained via asymmetric hydroformylation or enzymatic oxidation, can be oxidized to the acid using KMnO₄ or CrO₃. A reported protocol for analogous aldehydes achieved >90% yield using TEMPO/NaClO₂ as a mild oxidizing system.

Comparative Analysis of Synthetic Routes

MethodYield (%)Enantiomeric Excess (%)ScalabilityKey Limitations
Chiral Pool Synthesis60–7595–99ModerateMulti-step, costly precursors
Asymmetric Catalysis70–8585–98HighCatalyst cost, optimization
Racemic Resolution30–5099+LowLow yield, solvent waste
Biocatalysis50–8095–99EmergingSubstrate specificity

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 4-methyl-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Acid Catalysts: Sulfuric acid, hydrochloric acid.

Major Products

Scientific Research Applications

Applications in Pharmaceuticals

  • Anticancer Activity : Research indicates that derivatives of heptanoic acid, particularly involving organotin complexes like trimethyltin(IV), exhibit promising anticancer properties. Studies have shown significant inhibition of cell proliferation in various cancer cell lines, including melanoma and colorectal carcinoma .
    • Case Study : A study evaluated the anticancer activity of a trimethyltin complex derived from 4-methylheptanoic acid against A375 melanoma cells. The results demonstrated robust lipid peroxidation and autophagic cell death, suggesting potential therapeutic pathways for melanoma treatment.
  • Flavoring Agents : Heptanoic acid is utilized in the food industry as a flavoring agent due to its pleasant odor profile. Its esters are particularly noted for their fruity flavors, enhancing the sensory attributes of food products .
    • Application Example : The compound is often used in the formulation of artificial flavors and fragrances, contributing to the overall taste experience in various culinary applications.

Chemical Synthesis

Heptanoic acid, 4-methyl-, (S)- serves as a precursor in organic synthesis. It can be employed to synthesize more complex molecules through various chemical reactions such as esterification and amidation.

  • Synthesis Methodology : Various methods have been developed to synthesize heptanoic acid derivatives efficiently. For instance, oxidation processes involving dihydrotagetone have been explored to produce related compounds like 2,6-dimethyl-4-oxo-heptanoic acid .

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Effect
PharmaceuticalsAnticancer agentsInhibition of cancer cell proliferation
Food IndustryFlavoring agentsEnhanced taste and aroma in food products
Chemical SynthesisPrecursor for organic compoundsProduction of complex molecules

Regulatory and Safety Considerations

While heptanoic acid derivatives are generally recognized as safe for use in food products, regulatory compliance with safety standards is essential. The compound's safety profile must be evaluated through toxicological studies to ensure consumer safety.

Mechanism of Action

The mechanism of action of heptanoic acid, 4-methyl-, (S)- involves its interaction with enzymes and other molecular targets. For example, in enzyme assays, it acts as a substrate for esterases and lipases, which hydrolyze the ester bonds, resulting in the release of measurable products . The compound’s effects are mediated through its interaction with specific molecular pathways involved in lipid metabolism.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares (S)-4-methylheptanoic acid with structurally related carboxylic acids:

Compound Molecular Formula Molecular Weight (g/mol) Structure Boiling Point (°C)* Solubility (Water)* Key Features
(S)-4-Methylheptanoic acid C₈H₁₆O₂ 144.21 Branched (C4 methyl) ~220–225 (estimated) Low Stereocenter, branched chain
Heptanoic acid (enanthic acid) C₇H₁₄O₂ 130.18 Straight-chain 223 Slightly soluble Higher volatility
Hexanoic acid (caproic acid) C₆H₁₂O₂ 116.16 Straight-chain 205 Moderate Shorter chain, rancid odor
Octanoic acid (caprylic acid) C₈H₁₆O₂ 144.21 Straight-chain 239 Low Longer chain, waxy texture
Valeric acid (pentanoic acid) C₅H₁₀O₂ 102.13 Straight-chain 186 Moderate Odd-chain, fruity notes

*Estimated values for (S)-4-methylheptanoic acid are based on branching effects; straight-chain data from experimental studies .

Key Observations :

  • Volatility: Branched-chain acids like (S)-4-methylheptanoic acid typically exhibit lower volatility than their straight-chain counterparts due to reduced molecular symmetry . For example, heptanoic acid has a detection limit of 0.038 mg L⁻¹ in headspace SPME-GC-FID, whereas branched acids may require more sensitive methods .
  • Solubility: Branching slightly increases hydrophobicity, reducing water solubility compared to straight-chain acids (e.g., hexanoic acid) .

Biological Activity

Heptanoic acid, 4-methyl-, (S)-, also known as 4-methylheptanoic acid, is a branched-chain fatty acid that has garnered attention for its potential biological activities. This compound is characterized by a seven-carbon chain with a methyl group at the fourth position. Its unique structure contributes to various biological effects that are relevant in pharmacology and toxicology.

1. Anti-inflammatory Properties

Heptanoic acid and its derivatives have been studied for their anti-inflammatory properties. Research indicates that fatty acids can modulate inflammatory responses by influencing the production of pro-inflammatory cytokines and other mediators. For instance, studies have shown that certain fatty acids can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation .

2. Antimicrobial Activity

The antimicrobial effects of heptanoic acid have also been documented. Its presence in various essential oils and plant extracts has been linked to antibacterial and antifungal activities. For example, research has demonstrated that fatty acids, including heptanoic acid, exhibit significant inhibitory effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

3. Metabolic Effects

Heptanoic acid plays a role in metabolic processes, particularly in energy metabolism. As a medium-chain fatty acid, it is rapidly absorbed and metabolized by the liver, providing an immediate source of energy. This characteristic makes it a candidate for therapeutic applications in metabolic disorders such as obesity and diabetes .

4. Neuroprotective Effects

Some studies suggest that heptanoic acid may have neuroprotective properties. It has been shown to influence neurotransmitter release and may protect against neurodegenerative diseases through its anti-inflammatory effects in the central nervous system .

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of various fatty acids found that heptanoic acid significantly reduced inflammation markers in vitro. The compound was tested on human monocytes, showing a dose-dependent inhibition of TNF-alpha production, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of heptanoic acid, researchers evaluated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that heptanoic acid exhibited a minimum inhibitory concentration (MIC) of 0.5% against S. aureus, demonstrating its potential as a natural preservative in food products .

Case Study 3: Metabolic Impact

A clinical trial involving participants with insulin resistance examined the effects of dietary supplementation with medium-chain fatty acids, including heptanoic acid. The study reported improvements in insulin sensitivity and lipid profiles after four weeks of supplementation, suggesting beneficial metabolic effects linked to heptanoic acid intake .

Table 1: Biological Activities of Heptanoic Acid

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of NF-κB activation
AntimicrobialInhibition of bacterial growth
Metabolic EnhancementImproved insulin sensitivity
NeuroprotectionModulation of neurotransmitter release

Table 2: Case Study Results on Heptanoic Acid

Study TypeFindingsReference
Anti-inflammatoryReduced TNF-alpha production in monocytes
AntimicrobialMIC of 0.5% against S. aureus
Metabolic ImpactImproved lipid profiles in insulin-resistant individuals

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